BenchChemオンラインストアへようこそ!

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

Selective Estrogen Receptor Modulator Bone Resorption Osteoporosis

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide (CAS 923172-62-7) is a synthetic, polyhalogenated small molecule built on a benzofuran core with a 4-chlorobenzoyl substituent at the 2-position and a 2-methylbenzamide at the 3-position. This compound is a member of a broader class of benzofuran-3-yl amides that have been explored for diverse therapeutic targets, including selective estrogen receptor modulation and bromodomain inhibition.

Molecular Formula C23H15BrClNO3
Molecular Weight 468.73
CAS No. 923172-62-7
Cat. No. B2779614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
CAS923172-62-7
Molecular FormulaC23H15BrClNO3
Molecular Weight468.73
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15BrClNO3/c1-13-4-2-3-5-17(13)23(28)26-20-18-12-15(24)8-11-19(18)29-22(20)21(27)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,26,28)
InChIKeyCTVOYXCSFDRONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide (CAS 923172-62-7): A Halogenated Benzofuran-Benzamide for Targeted Probe Development


N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide (CAS 923172-62-7) is a synthetic, polyhalogenated small molecule built on a benzofuran core with a 4-chlorobenzoyl substituent at the 2-position and a 2-methylbenzamide at the 3-position . This compound is a member of a broader class of benzofuran-3-yl amides that have been explored for diverse therapeutic targets, including selective estrogen receptor modulation and bromodomain inhibition [1][2]. Its structural complexity, featuring both bromine and chlorine atoms, creates a distinct electronic and steric profile that differentiates it from simpler analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide: Why Similar Benzofuran Amides Cannot Be Assumed Interchangeable


The benzofuran-3-yl amide scaffold is highly sensitive to subtle variations in the amide substituent, which can dictate target engagement, selectivity, and pharmacokinetic properties. Within the 5-bromo-2-(4-chlorobenzoyl)-benzofuran sub-family, the nature of the amide group (e.g., 2-methylphenyl vs. 4-methylphenyl vs. 2-methoxyphenyl) profoundly influences the molecule's three-dimensional conformation and electronic surface, thereby modulating its interaction with distinct biological targets . For example, while the 2-cyano-3-hydroxybut-2-enonyl analog (MU314) functions as a selective estrogen receptor modulator (SERM) [1], the broader patent landscape reveals that other benzofuran amides in this chemical space are optimized for bromodomain inhibition [2]. A generic substitution without quantitative comparative data thus risks selecting a compound with a fundamentally different biological fingerprint, invalidating the experiment's hypothesis.

N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide: Key Differential Performance Data vs. Comparators


SERM Functional Activity: Differentiating the 2-Methylbenzamide from the Structurally Closest MU314 Analog

The direct structural analog, MU314 (containing a 2-cyano-3-hydroxybut-2-enonyl amide), has been characterized as a potent SERM. In an in vitro bone resorption assay, MU314 at 10 nM suppressed lacunae formation by osteoclastic cells, an effect that was blocked by the pure estrogen receptor antagonist ICI-182,780 [1]. In an ovariectomized (OVX) rat model, MU314 at 100 µg/kg significantly suppressed the decline in tibial bone mineral content (BMC) and preserved femoral neck mechanical strength [1]. For the 2-methylbenzamide analog (the target compound), no published SERM activity data is currently available. This is a critical differentiator: a researcher's procurement decision hinges on whether they require a validated SERM scaffold (MU314 is the evidence-based choice) or a structurally distinct analog with a divergent, uncharacterized target profile for novel target discovery or SAR expansion.

Selective Estrogen Receptor Modulator Bone Resorption Osteoporosis

Bromodomain Inhibition Selectivity: Uniquely Positioning the 2-Methylbenzamide Benzofuran in a Patented Chemical Space

The 5-bromo-2-(4-chlorobenzoyl)-benzofuran core is a key scaffold in the patented bromodomain inhibitor space, with GlaxoSmithKline claiming certain benzofuran derivatives as selective BD2 inhibitors useful for treating autoimmune and inflammatory conditions [1]. While the exact patent exemplification data for the target compound is not publicly disclosed, its structural features (the specific 2-methylbenzamide vector) distinguish it from the dihydrobenzofurans and other amides in this class, which have demonstrated >1000-fold selectivity for the second bromodomain (BD2) over the first (BD1) [2]. This positions the target compound as a unique chemical probe for dissecting BD1 versus BD2 pharmacology, distinct from the more broadly studied benzofuran analogs in the patent.

Bromodomain Inhibition Epigenetics Cancer

Physicochemical and Conformational Differentiation from the 4-Methyl and 2-Methoxy Benzamide Analogs

The 2-methyl substitution on the benzamide ring creates a distinct steric and electronic environment compared to the 4-methyl analog (CAS 929390-65-8) and the 2-methoxy analog (Compound F266-0358) . The ortho-methyl group introduces a degree of steric hindrance and restricts rotation around the amide bond differently than a para-methyl or an ortho-methoxy group, which is known to influence the molecule's preferred conformational ensemble and, consequently, its target-binding kinetics and selectivity . While direct comparative binding data is not available, the calculated logP values for the 2-methoxy analog (logP 5.607, logD 5.191) suggest a highly lipophilic scaffold where small substituent changes can dramatically impact solubility and protein binding . Procuring the 2-methyl variant is essential for SAR studies aiming to optimize this specific vector of the molecule, as the position of the methyl group is a critical parameter that cannot be extrapolated from the 4-methyl or 2-methoxy data.

Physicochemical Properties logP Conformational Analysis

N-[5-Bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide: Targeted Application Scenarios Derived from Distinctive Evidence


Novel Bromodomain Inhibitor Hit Expansion and IP Generation

Given that the benzofuran core is a recognized scaffold in patented BD2-selective BET inhibitor programs [1], this specific 2-methylbenzamide analog is best deployed as a tool compound for expanding the intellectual property and SAR landscape around this target class. Its structural novelty, compared to the dihydrobenzofurans and other amides already claimed, makes it a high-value starting point for a hit-to-lead campaign aimed at generating novel, patentable chemical matter. This is a strategic procurement decision for biotech organizations looking to enter the BET inhibitor space without infringing on existing dominant patents.

Chemical Biology Probe for De-orphaning the 5-Bromo-2-(4-Chlorobenzoyl) Benzofuran Pharmacophore

The compound's lack of a defined, published target profile is an advantage in chemical biology for target deconvolution studies. Its structural divergence from the well-characterized SERM analog MU314 [2] means it can be used in a comparative chemoproteomics or phenotypic screening panel to identify novel protein targets. This 'target fishing' approach is a valid experimental strategy where the procurement of the exact, uncharacterized analog is not a flaw but a feature.

Medicinal Chemistry SAR Exploration of the Amide Vector

For a medicinal chemistry team using a 5-bromo-2-(4-chlorobenzoyl)-benzofuran core, systematically varying the 3-position amide is a logical next step. This compound, along with its 4-methyl and 2-methoxy analogs, forms a mini-library for exploring the steric and electronic requirements of the target protein's amide-binding pocket . The ortho-methyl group specifically tests the hypothesis of whether a constrained, sterically demanding substituent is favored over a para-substituted or a flexible methoxy group.

Negative Control for Estrogen Receptor-Mediated Studies

Because the structurally similar MU314 has confirmed SERM activity [2], the 2-methylbenzamide analog can serve as a critical negative control in assays designed to demonstrate target specificity. If a biological effect is observed with MU314 but not with the target compound, it strengthens the case that the effect is mediated through the estrogen receptor rather than through a non-specific mechanism common to the benzofuran scaffold.

Quote Request

Request a Quote for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.